molecular formula C19H16N2O3 B5841212 4-methoxy-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide

4-methoxy-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No.: B5841212
M. Wt: 320.3 g/mol
InChI Key: QSBAPHLSYRXZBA-UHFFFAOYSA-N
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Description

4-methoxy-N’-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, a naphthalene ring, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzenecarboximidamide core: This can be achieved by reacting an appropriate benzenecarboxylic acid derivative with an amine under dehydrating conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the benzene ring using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the naphthalene ring: The naphthalene ring can be introduced through a coupling reaction, such as a Friedel-Crafts acylation, using naphthalene and an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N’-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide.

    Reduction: Formation of 4-methoxy-N’-[(naphthalen-1-ylmethanol)oxy]benzenecarboximidamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N’-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[1-(naphthalen-2-yl)ethyl]aniline: Similar structure but with an ethyl group instead of a carbonyl group.

    4-methoxy-1-naphthol: Contains a methoxy group and a naphthalene ring but lacks the benzenecarboximidamide moiety.

    N-(naphthalen-1-yl)phenazine-1-carboxamide: Contains a naphthalene ring and a carboxamide group but differs in the overall structure.

Uniqueness

4-methoxy-N’-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-23-15-11-9-14(10-12-15)18(20)21-24-19(22)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBAPHLSYRXZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC3=CC=CC=C32)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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